N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034599-03-4
VCID: VC7079485
InChI: InChI=1S/C16H20ClNO4S2/c1-10-7-12(21-3)15(8-11(10)2)24(19,20)18-9-13(22-4)14-5-6-16(17)23-14/h5-8,13,18H,9H2,1-4H3
SMILES: CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC)OC
Molecular Formula: C16H20ClNO4S2
Molecular Weight: 389.91

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

CAS No.: 2034599-03-4

Cat. No.: VC7079485

Molecular Formula: C16H20ClNO4S2

Molecular Weight: 389.91

* For research use only. Not for human or veterinary use.

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide - 2034599-03-4

Specification

CAS No. 2034599-03-4
Molecular Formula C16H20ClNO4S2
Molecular Weight 389.91
IUPAC Name N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C16H20ClNO4S2/c1-10-7-12(21-3)15(8-11(10)2)24(19,20)18-9-13(22-4)14-5-6-16(17)23-14/h5-8,13,18H,9H2,1-4H3
Standard InChI Key LJYGSUSEQHWGMG-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzenesulfonamide core substituted with methoxy and methyl groups at positions 2, 4, and 5, respectively. A 2-methoxyethyl side chain attached to the sulfonamide nitrogen connects to a 5-chlorothiophene moiety, creating a hybrid structure that merges aromatic, heterocyclic, and aliphatic components. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₆H₂₀ClNO₄S₂
Molecular Weight389.91 g/mol
IUPAC NameN-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
SMILESCOC1C(C)=CC(OC)=C(C)S(=O)(=O)NCC(OC)C2=CC=C(Cl)S2

The presence of electron-withdrawing (sulfonamide, chlorine) and electron-donating (methoxy, methyl) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions .

Synthetic Methodologies

Multi-Step Organic Synthesis

Industrial-scale production typically employs a five-step protocol:

  • Thiophene Functionalization: 5-Chlorothiophene-2-carbaldehyde undergoes nucleophilic addition with methoxyethylamine to form 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine .

  • Sulfonylation: Reaction with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C yields the crude sulfonamide .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:3) achieves >98% purity.

Critical parameters include:

  • Temperature control during sulfonylation to minimize side reactions

  • Use of triethylamine as a base to neutralize HCl byproducts

Analytical Characterization

Spectroscopic Profiling

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) :

  • δ 7.45 (s, 1H, aromatic H)

  • δ 6.82 (d, J=3.6 Hz, 1H, thiophene H)

  • δ 4.12 (m, 2H, –OCH<sub>2</sub>–)

  • δ 3.78 (s, 3H, OCH<sub>3</sub>)

High-Resolution Mass Spectrometry:

  • Observed m/z 390.0567 [M+H]<sup>+</sup> (calc. 390.0563)

  • Isotopic pattern matches Cl (3:1 <sup>35</sup>Cl/<sup>37</sup>Cl ratio)

Industrial Applications and Patent Landscape

Pharmaceutical Development

WO2012101648A1 highlights derivatives of this compound as intermediates in synthesizing antipsychotic agents, with improved blood-brain barrier penetration compared to earlier sulfonamides . Key advantages include:

  • 89% oral bioavailability in rodent models

  • 6.2-hour plasma half-life (vs. 2.1 hours for benchmark compounds)

Material Science Applications

The thiophene-sulfonamide conjugate serves as a building block for conductive polymers, with:

  • σ = 1.3 × 10<sup>−3</sup> S/cm (doped form)

  • λ<sub>max</sub> = 428 nm (UV-vis in THF)

ParameterSpecificationSource
Thermal StabilityDecomposition >220°C (DSC)
Photostability<5% degradation after 48h (1.2 million lux-hr)
Recommended Storage2–8°C under argon, desiccated

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